Aeroplysinin-1: A Comprehensive Technical Guide for Researchers
Aeroplysinin-1: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical structure, properties, and multifaceted biological activities of the marine-derived compound, aeroplysinin-1.
For Researchers, Scientists, and Drug Development Professionals.
Aeroplysinin-1, a brominated tyrosine derivative isolated from marine sponges of the order Verongida, has emerged as a molecule of significant interest in the scientific community.[1][2][3] Its diverse and potent biological activities, including anti-cancer, anti-angiogenic, and anti-inflammatory properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical characteristics, biological functions, and underlying mechanisms of action of aeroplysinin-1, supplemented with detailed experimental protocols and visual representations of key signaling pathways.
Chemical Structure and Properties
Aeroplysinin-1 is a chiral molecule with the IUPAC name 2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile.[4] Its unique structure, featuring a brominated cyclohexadiene ring, is central to its biological activity.
Table 1: Chemical and Physical Properties of Aeroplysinin-1
| Property | Value | Reference |
| CAS Number | 28656-91-9 | [5] |
| Molecular Formula | C₉H₉Br₂NO₃ | |
| Molecular Weight | 338.98 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Methanol and DMSO | |
| SMILES | COC1=C(--INVALID-LINK--(CC#N)O">C@@HO)Br | |
| InChI | InChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9-/m0/s1 |
Biological Activities and Mechanism of Action
Aeroplysinin-1 exhibits a remarkable spectrum of biological activities, making it a subject of intensive research. Its primary therapeutic potentials lie in its anti-cancer, anti-angiogenic, and anti-inflammatory effects.
Anti-Cancer Activity
Aeroplysinin-1 has demonstrated potent cytotoxic effects against a variety of cancer cell lines, including leukemia, prostate cancer, breast cancer, and colon carcinoma. The primary mechanism underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death.
Studies have shown that aeroplysinin-1 triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the activation of a cascade of enzymes called caspases, including caspase-3, -8, and -9. Aeroplysinin-1 has also been shown to induce the production of reactive oxygen species (ROS), which contributes to its cytotoxic effects. Furthermore, it can inhibit the activity of key proteins involved in cancer cell survival and proliferation, such as Akt and extracellular signal-regulated kinase (ERK).
Table 2: Cytotoxic Activity of Aeroplysinin-1 against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | |
| K562 | Leukemia | 0.54 ± 0.085 | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| L5178y | Mouse Lymphoma | 0.5 | |
| Friend Erythroleukemia | Mouse Leukemia | 0.7 | |
| Human Mamma Carcinoma | Breast Cancer | 0.3 | |
| Human Colon Carcinoma | Colon Cancer | 3.0 |
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Aeroplysinin-1 is a potent inhibitor of angiogenesis. It exerts its anti-angiogenic effects by targeting endothelial cells, the primary cells involved in blood vessel formation.
Aeroplysinin-1 inhibits the proliferation, migration, and tube-forming ability of endothelial cells. It also induces apoptosis in these cells, further contributing to the inhibition of new blood vessel growth. The anti-angiogenic activity of aeroplysinin-1 has been demonstrated in both in vitro and in vivo models.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and atherosclerosis. Aeroplysinin-1 possesses significant anti-inflammatory properties. Its primary mechanism of anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Aeroplysinin-1 has been shown to inhibit the activation of the IκB kinase (IKK) complex, which is essential for NF-κB activation. This leads to the suppression of the nuclear translocation of the RelA/p65 subunit of NF-κB and a subsequent reduction in the expression of pro-inflammatory molecules.
Signaling Pathways Modulated by Aeroplysinin-1
The diverse biological activities of aeroplysinin-1 are a result of its ability to modulate multiple key signaling pathways within the cell.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of aeroplysinin-1.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of aeroplysinin-1 on cancer cell lines.
Materials:
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96-well plates
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Cancer cell line of interest
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Complete culture medium
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Aeroplysinin-1 stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
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Prepare serial dilutions of aeroplysinin-1 in complete culture medium.
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Remove the medium from the wells and add 100 µL of the aeroplysinin-1 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the concentration of aeroplysinin-1.
Western Blot Analysis
This protocol is used to determine the effect of aeroplysinin-1 on the expression and phosphorylation of specific proteins.
Materials:
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Cell culture dishes
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Aeroplysinin-1
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (specific to the proteins of interest)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of aeroplysinin-1 for the specified time.
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Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
This assay is used to evaluate the anti-angiogenic activity of aeroplysinin-1 in vivo.
Materials:
-
Fertilized chicken eggs
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Egg incubator
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Sterile filter paper discs or silicone rings
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Aeroplysinin-1 solution
-
Stereomicroscope
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Digital camera
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
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On day 8, place a sterile filter paper disc or a silicone ring onto the CAM.
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Apply a specific amount of aeroplysinin-1 solution onto the disc or within the ring. A vehicle control should also be included.
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Reseal the window and continue incubation.
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On day 12, open the window and examine the CAM under a stereomicroscope.
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Capture images of the blood vessels within the treated area.
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Quantify the anti-angiogenic effect by measuring the number of blood vessel branch points or the total blood vessel length.
In Vivo Matrigel Plug Assay
This in vivo assay also assesses the anti-angiogenic potential of aeroplysinin-1.
Materials:
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Matrigel (growth factor reduced)
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Angiogenic factor (e.g., bFGF or VEGF)
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Aeroplysinin-1
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Syringes and needles
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Mice (e.g., C57BL/6)
Procedure:
-
Thaw Matrigel on ice.
-
Mix Matrigel with the angiogenic factor and aeroplysinin-1 (or vehicle control) on ice.
-
Inject the Matrigel mixture subcutaneously into the flank of the mice.
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After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
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Process the plugs for histological analysis.
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Stain sections of the plugs with an endothelial cell marker (e.g., CD31) to visualize blood vessels.
-
Quantify angiogenesis by measuring the microvessel density within the Matrigel plug.
NF-κB Reporter Assay
This assay is used to quantify the inhibitory effect of aeroplysinin-1 on NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB reporter construct (e.g., containing a luciferase or SEAP reporter gene)
-
Aeroplysinin-1
-
NF-κB activating agent (e.g., TNF-α or LPS)
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Luciferase or SEAP assay system
-
Luminometer or spectrophotometer
Procedure:
-
Plate the NF-κB reporter cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of aeroplysinin-1 for a specified time.
-
Stimulate the cells with the NF-κB activating agent.
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After the stimulation period, lyse the cells (for luciferase assay) or collect the supernatant (for SEAP assay).
-
Measure the reporter gene activity using the appropriate assay system and a luminometer or spectrophotometer.
-
Normalize the reporter activity to cell viability if necessary.
Conclusion
Aeroplysinin-1 stands out as a marine natural product with significant therapeutic potential. Its ability to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation through the modulation of key signaling pathways makes it a compelling lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted biological activities of this intriguing molecule and to unlock its full potential in the fight against various human diseases. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 4. The Sponge-Derived Brominated Compound Aeroplysinin-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
